Methyl 1-phenylpiperidine-3-carboxylate
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Overview
Description
Methyl 1-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of compounds. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . This compound is known for its diverse applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylpiperidine-3-carboxylate typically involves the reaction of 1-phenylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to various pharmacological effects, including analgesic and stimulant properties .
Comparison with Similar Compounds
Methylphenidate: Known for its use in treating ADHD, it shares a similar piperidine structure but differs in its specific functional groups and pharmacological profile.
Piperidine Derivatives: Other derivatives, such as 1-methyl-3-phenylpiperazine, exhibit different biological activities and applications.
Uniqueness: Methyl 1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
FKVGADHSGFKPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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